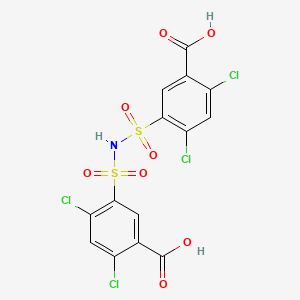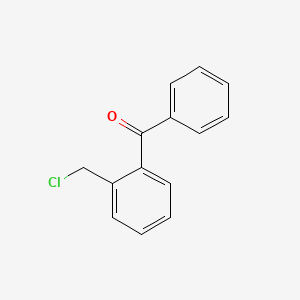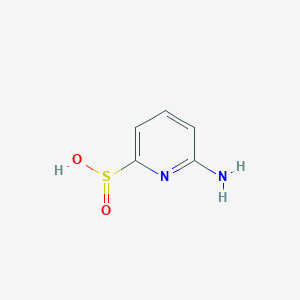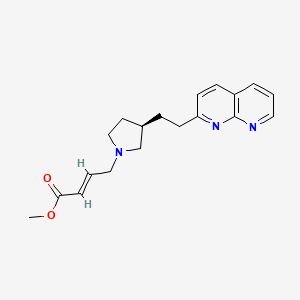
5,5'-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two 2,4-dichlorobenzoic acid moieties linked by an azanediylbis(sulfonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and a suitable amine, such as ammonia or an amine derivative.
Formation of the Sulfonyl Linker: The amine reacts with a sulfonyl chloride derivative to form the azanediylbis(sulfonyl) linker.
Coupling Reaction: The sulfonyl-linked intermediate is then coupled with another molecule of 2,4-dichlorobenzoic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to dechlorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with protein targets, while the chlorinated aromatic rings can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid)
- 5,5’-(Azanediylbis(sulfonyl))bis(2,4-difluorobenzoic acid)
- 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dibromobenzoic acid)
Uniqueness
Compared to its analogs, 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions. The chlorinated aromatic rings provide distinct electronic properties that can be advantageous in specific applications, such as in medicinal chemistry for the design of enzyme inhibitors or receptor modulators.
This compound’s versatility and unique chemical properties make it a valuable subject of study across multiple scientific disciplines.
Properties
Molecular Formula |
C14H7Cl4NO8S2 |
|---|---|
Molecular Weight |
523.1 g/mol |
IUPAC Name |
5-[(5-carboxy-2,4-dichlorophenyl)sulfonylsulfamoyl]-2,4-dichlorobenzoic acid |
InChI |
InChI=1S/C14H7Cl4NO8S2/c15-7-3-9(17)11(1-5(7)13(20)21)28(24,25)19-29(26,27)12-2-6(14(22)23)8(16)4-10(12)18/h1-4,19H,(H,20,21)(H,22,23) |
InChI Key |
LTXLLWDMJYPQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl]methanol;(4R,5R)-[5-(4-IODOPHENYL)-2-PHENYL-4,5-DIHYDRO-OXAZOL-4-YL]METHANOL](/img/structure/B12826005.png)





![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)

![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
![5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B12826072.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)

![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)

